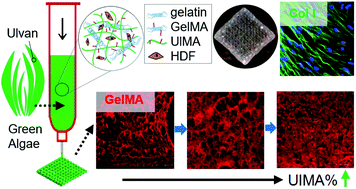3D bioprinting dermal-like structures using species-specific ulvan
Biomaterials Science Pub Date: 2021-01-11 DOI: 10.1039/D0BM01784A
Abstract
3D bioprinting has been increasingly employed in skin tissue engineering for manufacturing living constructs with three-dimensional spatial precision and controlled architecture. There is however, a bottleneck in the tunability of bioinks to address specific biocompatibility challenges, functional traits and printability. Here we report on a traditional gelatin methacryloyl (GelMA) based bioink, tuned by addition of an ulvan type polysaccharide, isolated from a cultivated source of a specific Australian Ulvacean macroalgae (Ul84). Ul84 is a sulfate- and rhamnose-rich polysaccharide, resembling mammalian glycosaminoglycans that are involved in wound healing and tissue matrix structure and function. Printable bioinks were developed by addition of methacrylated Ul84 (UlMA) to GelMA solutions. The inclusion of UlMA in the bioinks facilitated the extrusion printing process by reducing yield stress. The resultant printed structures containing ulvan exhibited improved mechanical strength and regulated the rate of scaffold degradation. The 3D printed cell-laden structures with human dermal fibroblasts demonstrated high cell viability, support of cell proliferation and dermal-like properties as evidenced by the deposition of key dermal extracellular matrix components including collagen I, collagen III, elastin and fibronectin. In vitro degradation suggested the role of UlMA in supporting structural stability of the printed cellular structures. Taken together, the present work demonstrates progression towards a biocompatible and biofunctional ink that simultaneously delivers improved mechanical, structural and stability traits that are important in facilitating real world applications in skin tissue repair.


Recommended Literature
- [1] Synergistic effect of graphene as a co-catalyst for enhanced daylight-induced photocatalytic activity of Zn0.5Cd0.5S synthesized via an improved one-pot co-precipitation-hydrothermal strategy†
- [2] Continuous synthesis of zinc oxide nanoparticles in supercritical water
- [3] Single-crystalline Bi2Fe4O9 synthesized by low-temperature co-precipitation: performance as photo- and Fenton catalysts†
- [4] Target specificity of mammalian DNA methylation and demethylation machinery
- [5] Kinetic study of an autocatalytic reaction: nitrosation of formamidine disulfide†
- [6] The NiGa-LDH@NiWO4 nanocomposite as an electrode material for pseudocapacitors
- [7] Inside front cover
- [8] Morphology of all-polymer solar cells
- [9] XXIV.—Properties of conjugated compounds. Part VI. The dibromination products of cyclic butadienes
- [10] Synthesis of Al4C3 nanowalls viathermal evaporation and potential application in vacuum microelectronic devices as cold electron emitters

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 118476-89-4
-
CAS no.: 156779-05-4
-
CAS no.: 157887-82-6









